Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate
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Overview
Description
“Methyl trifluoroacetate” is a compound that is often used in organic synthesis . It is a part of the larger family of trifluoroacetates, which are known for their reactivity and usefulness in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate” were not found, trifluoromethylpyridines, which are structurally similar, have been synthesized using trifluoromethyl-containing building blocks .Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known to undergo a variety of chemical reactions . They can react with compounds containing alpha-hydrogens, such as esters, ketones, and nitriles, to form complex organic molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetates have been studied . They are generally volatile and have unique properties due to the presence of fluorine atoms .Scientific Research Applications
Synthetic Organic Chemistry
Methyl (S)-3-amino-4-methoxybutanoate 2,2,2-trifluoroacetate serves as a versatile reagent in the synthesis of complex organic molecules. It has been used in the cyclization reactions to produce various heterocyclic compounds. For instance, it contributes to the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing its utility in constructing heterocyclic structures with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Material Science
In material science, the compound finds application in the development of new materials with desired properties. Its role in adjusting crystal morphology and emission behavior of organic fluorophores through the synergistic effect of proton and anion has been demonstrated. This adjustment is crucial for applications in optoelectronic devices and sensors, where the manipulation of material properties at the molecular level can lead to enhanced performance and novel functionalities (Ye et al., 2021).
Catalysis
This compound is also involved in catalysis research. It participates in reactions facilitated by catalysts, such as Sn-Beta, to convert sugars into valuable chemical products. This is particularly relevant in the context of green chemistry and the sustainable production of chemicals from renewable resources. The transformation of sugars into methyl lactate using Sn-Beta catalysts is an example of its application in catalyzing bio-based chemical syntheses (Holm et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
methyl (3S)-3-amino-4-methoxybutanoate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.C2HF3O2/c1-9-4-5(7)3-6(8)10-2;3-2(4,5)1(6)7/h5H,3-4,7H2,1-2H3;(H,6,7)/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISSCMQPTKDZAB-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](CC(=O)OC)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095396-29-3 |
Source
|
Record name | methyl (3S)-3-amino-4-methoxybutanoate; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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